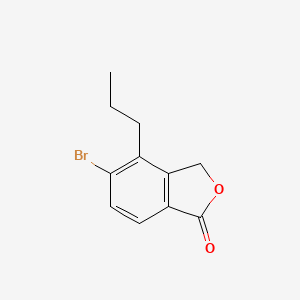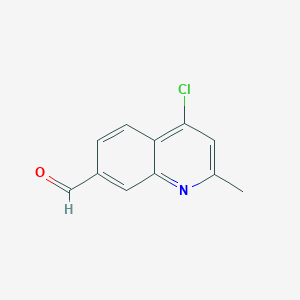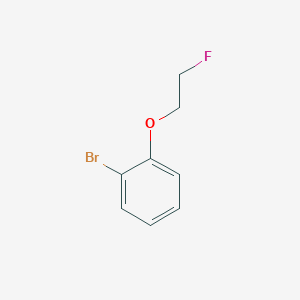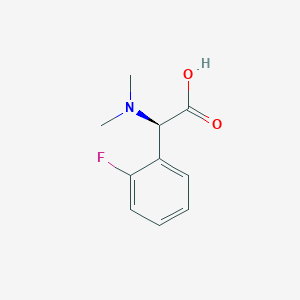
3-(trifluoromethyl)benzothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)benzothioic S-acid, is an organic compound characterized by the presence of a trifluoromethyl group attached to the benzene ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzenecarbothioic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction is usually carried out under mild conditions with the aid of a catalyst, such as copper or silver salts .
Industrial Production Methods: Industrial production of benzenecarbothioic acid, 3-(trifluoromethyl)-, often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(trifluoromethyl)benzothioic S-acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(trifluoromethyl)benzothioic S-acid, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzenecarbothioic acid, 3-(trifluoromethyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
Comparison: 3-(trifluoromethyl)benzothioic S-acid, is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For instance, 3-(trifluoromethyl)benzoic acid lacks the thiol group, which can significantly alter its reactivity and applications .
Properties
Molecular Formula |
C8H5F3OS |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzenecarbothioic S-acid |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
OQVKGSDRYMYQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)
